molecular formula C22H26N4O5S3 B1674067 (2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid

(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid

Cat. No.: B1674067
M. Wt: 522.7 g/mol
InChI Key: QDIFCBMBPLLNGR-SFHVURJKSA-N
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Description

L-739758 is a small molecule drug that acts as a glycoprotein IIb/IIIa inhibitor. It was initially developed by Merck & Co., Inc. and is primarily investigated for its potential in treating cardiovascular diseases, particularly thrombosis . Glycoprotein IIb/IIIa inhibitors are known for their role in preventing platelet aggregation, which is crucial in the formation of blood clots.

Preparation Methods

The synthetic routes and reaction conditions for L-739758 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the incorporation of various functional groups to achieve the desired inhibitory activity against glycoprotein IIb/IIIa . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

L-739758 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: L-739758 can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-739758 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in studies investigating glycoprotein IIb/IIIa inhibitors and their chemical properties.

    Biology: The compound is utilized in biological assays to study platelet aggregation and the role of glycoprotein IIb/IIIa in thrombosis.

    Medicine: L-739758 is investigated for its potential therapeutic effects in preventing and treating cardiovascular diseases, particularly those involving abnormal blood clot formation.

    Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting glycoprotein IIb/IIIa .

Mechanism of Action

L-739758 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the surface of platelets. This binding prevents the receptor from interacting with adhesive plasma proteins such as fibrinogen and von Willebrand factor, thereby inhibiting platelet aggregation. The compound’s mechanism of action involves interaction with the αIIb subunit through its basic moieties and with the β3 MIDAS Mg²⁺ ion through its carboxyl groups .

Comparison with Similar Compounds

L-739758 is similar to other glycoprotein IIb/IIIa inhibitors such as eptifibatide and tirofiban. These compounds also bind to the glycoprotein IIb/IIIa receptor and inhibit platelet aggregation. L-739758 has a unique chemical scaffold and mode of binding, which may offer distinct advantages in terms of specificity and efficacy .

Similar Compounds

  • Eptifibatide
  • Tirofiban
  • RUC-1
  • RUC-2

These compounds share a common mechanism of action but differ in their chemical structures and binding affinities .

Properties

Molecular Formula

C22H26N4O5S3

Molecular Weight

522.7 g/mol

IUPAC Name

(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C22H26N4O5S3/c27-20(25-13-18(21(28)29)26-34(30,31)17-2-1-7-24-12-17)19-11-15-10-16(32-22(15)33-19)4-3-14-5-8-23-9-6-14/h1-2,7,10-12,14,18,23,26H,3-6,8-9,13H2,(H,25,27)(H,28,29)/t18-/m0/s1

InChI Key

QDIFCBMBPLLNGR-SFHVURJKSA-N

Isomeric SMILES

C1CNCCC1CCC2=CC3=C(S2)SC(=C3)C(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C4=CN=CC=C4

SMILES

C1CNCCC1CCC2=CC3=C(S2)SC(=C3)C(=O)NCC(C(=O)O)NS(=O)(=O)C4=CN=CC=C4

Canonical SMILES

C1CNCCC1CCC2=CC3=C(S2)SC(=C3)C(=O)NCC(C(=O)O)NS(=O)(=O)C4=CN=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-739758;  L 739758;  L739758; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid
Reactant of Route 2
(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid
Reactant of Route 3
(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid
Reactant of Route 4
(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid
Reactant of Route 5
(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid
Reactant of Route 6
(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid

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